molecular formula C20H24Cl2N6O2 B12769759 Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- CAS No. 81995-79-1

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)-

Cat. No.: B12769759
CAS No.: 81995-79-1
M. Wt: 451.3 g/mol
InChI Key: LFNYICHEDVBALH-UHFFFAOYSA-N
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Description

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a theobromine moiety linked to a piperazine ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of 3,4-dichlorophenylpiperazine, which can be achieved by reacting 3,4-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with a theobromine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential use in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including adenosine receptors, which play a role in regulating neurotransmitter release and neuronal excitability. Additionally, the compound may inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP and enhanced cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperazine ring.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another related compound with a urea moiety.

Uniqueness

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- is unique due to its specific combination of theobromine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

81995-79-1

Molecular Formula

C20H24Cl2N6O2

Molecular Weight

451.3 g/mol

IUPAC Name

1-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H24Cl2N6O2/c1-24-13-23-18-17(24)19(29)28(20(30)25(18)2)7-3-6-26-8-10-27(11-9-26)14-4-5-15(21)16(22)12-14/h4-5,12-13H,3,6-11H2,1-2H3

InChI Key

LFNYICHEDVBALH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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